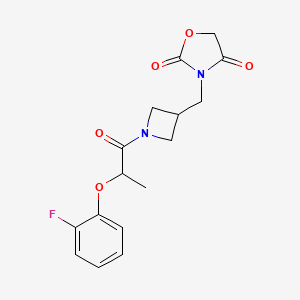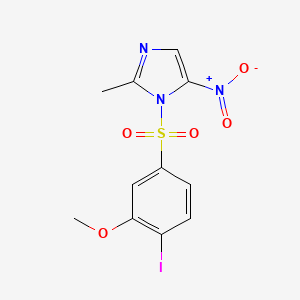
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as IMI-1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of imidazole derivatives and has shown potential as an anticancer agent.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The rearrangement and coordination properties of related sulfonyl-imidazole compounds suggest their utility in the synthesis of complex molecules. For example, compounds have been synthesized that demonstrate the ability to undergo structural rearrangement and form coordination complexes with metals like nickel, indicating potential applications in catalysis and material science (Bermejo et al., 2000). Similarly, the design of ionic liquids based on imidazole derivatives for the nitration of aromatic compounds showcases the versatility of these compounds in facilitating chemical reactions (Zolfigol et al., 2012).
Material Science and Pharmacology
In the context of material science, imidazole derivatives are investigated for their potential as corrosion inhibitors, demonstrating significant efficacy in protecting metals in corrosive environments. This research indicates their value in industrial applications, where corrosion resistance is critical (Singh et al., 2017). Furthermore, some imidazole compounds have been explored for their antibacterial activity, offering insights into their potential pharmacological applications. These studies found specific derivatives to exhibit potent activity against a range of bacteria, suggesting a promising area for the development of new antimicrobial agents (Letafat et al., 2008).
Propriétés
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)8-3-4-9(12)10(5-8)20-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXLHUZXBOGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC(=C(C=C2)I)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

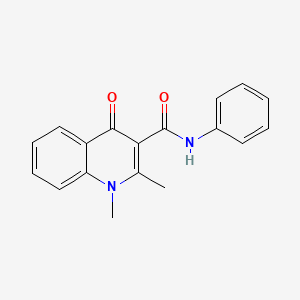
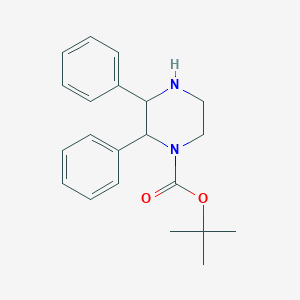
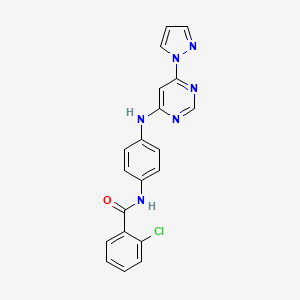
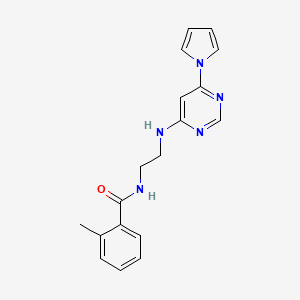
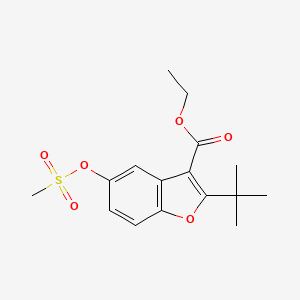
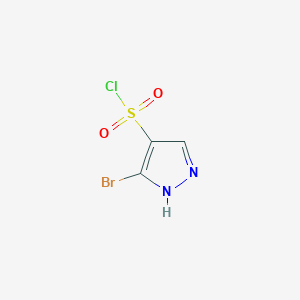
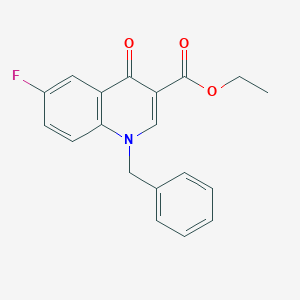
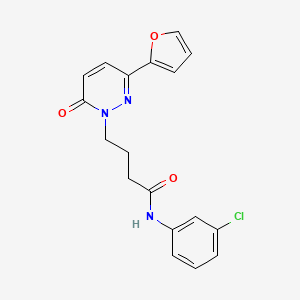
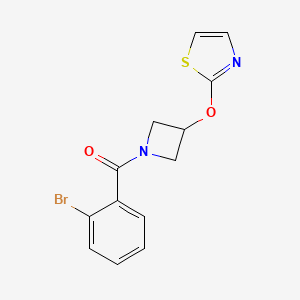
![5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B2859260.png)
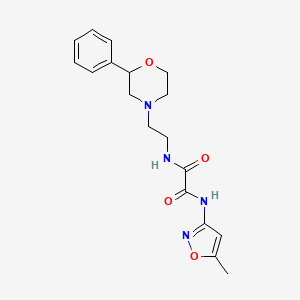
![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)
![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)
